

The Isoquinolinone Scaffold: A Versatile Starting Point for Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-1(2H)-one

Cat. No.: B1267394

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Introduction

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its inherent drug-like properties and the presence of modifiable positions make it an attractive starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic introduction of a bromine atom at the C4-position, yielding **4-Bromoisoquinolin-1(2H)-one**, provides a versatile chemical handle for a variety of cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinolinone core to develop potent and selective kinase inhibitors. This document provides an overview of the synthetic strategies and potential applications of **4-Bromoisoquinolin-1(2H)-one** in the discovery of novel kinase inhibitors.

While direct synthesis of kinase inhibitors starting from **4-Bromoisoquinolin-1(2H)-one** is not extensively documented in publicly available literature, the chemical reactivity of the bromoisoquinoline core is well-established. The methodologies described herein are based on established protocols for similar scaffolds and serve as a guide for researchers in the field.

Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4-position of **4-Bromoisoquinolin-1(2H)-one** is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in building the molecular complexity required for potent kinase inhibition.^[1] These reactions allow for the

introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.^[1] These groups can be crucial for establishing key interactions within the ATP-binding pocket of kinases.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups. These amino substituents can serve as hydrogen bond donors or acceptors, which are critical for anchoring the inhibitor to the kinase's hinge region.^[1]

Hypothetical Kinase Inhibitor Synthesis and Biological Activity

The following table presents hypothetical data for a series of kinase inhibitors synthesized from **4-Bromoisoquinolin-1(2H)-one** via Suzuki-Miyaura coupling. This data is for illustrative purposes to demonstrate how quantitative information on synthesized compounds would be presented.

Compound ID	R-group (at C4-position)	Target Kinase	IC50 (nM)
ISO-001	Phenyl	EGFR	150
ISO-002	4-Methoxyphenyl	EGFR	85
ISO-003	3-Pyridyl	VEGFR2	220
ISO-004	4-Fluorophenyl	EGFR	60
ISO-005	2-Thienyl	VEGFR2	180

Experimental Protocols

The following are representative, generalized protocols for the synthesis of kinase inhibitors using **4-Bromoisoquinolin-1(2H)-one** as a starting material. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of **4-Bromoisoquinolin-1(2H)-one** with an arylboronic acid.

Materials:

- **4-Bromoisoquinolin-1(2H)-one**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
- Base (e.g., K₂CO₃, 2.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/water mixture)
- Nitrogen or Argon gas supply

Procedure:

- To a flame-dried round-bottom flask, add **4-Bromoisoquinolin-1(2H)-one**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add the degassed solvent and the palladium catalyst.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-1(2H)-one.

Protocol 2: General Procedure for Kinase Inhibition Assay (Illustrative)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

- Target kinase
- Peptide substrate
- Synthesized inhibitor compound
- ATP (Adenosine triphosphate)
- Assay buffer
- Kinase detection reagent (e.g., ADP-Glo™)

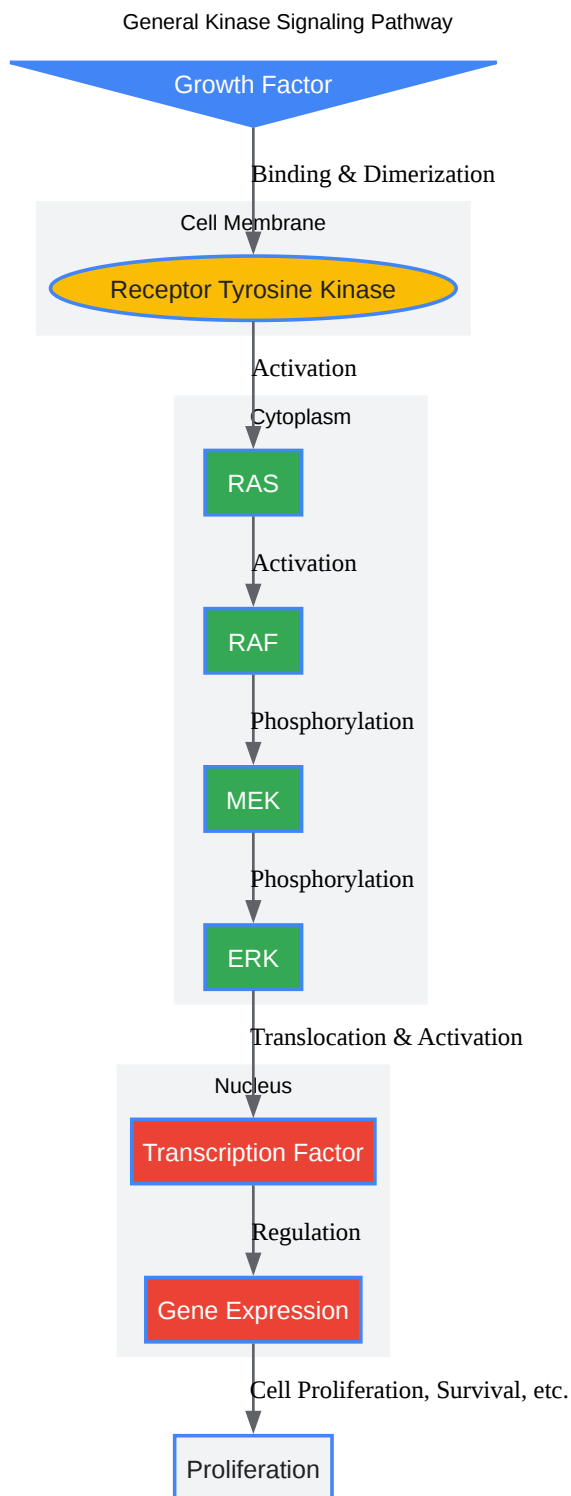
Procedure:

- In a multi-well plate, add the kinase assay buffer, the diluted inhibitor at various concentrations, and the peptide substrate.
- Initiate the kinase reaction by adding a solution of the target kinase and ATP.
- Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

- Incubate for 30 minutes at room temperature.
- Measure the luminescence signal, which is proportional to the kinase activity.
- Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations

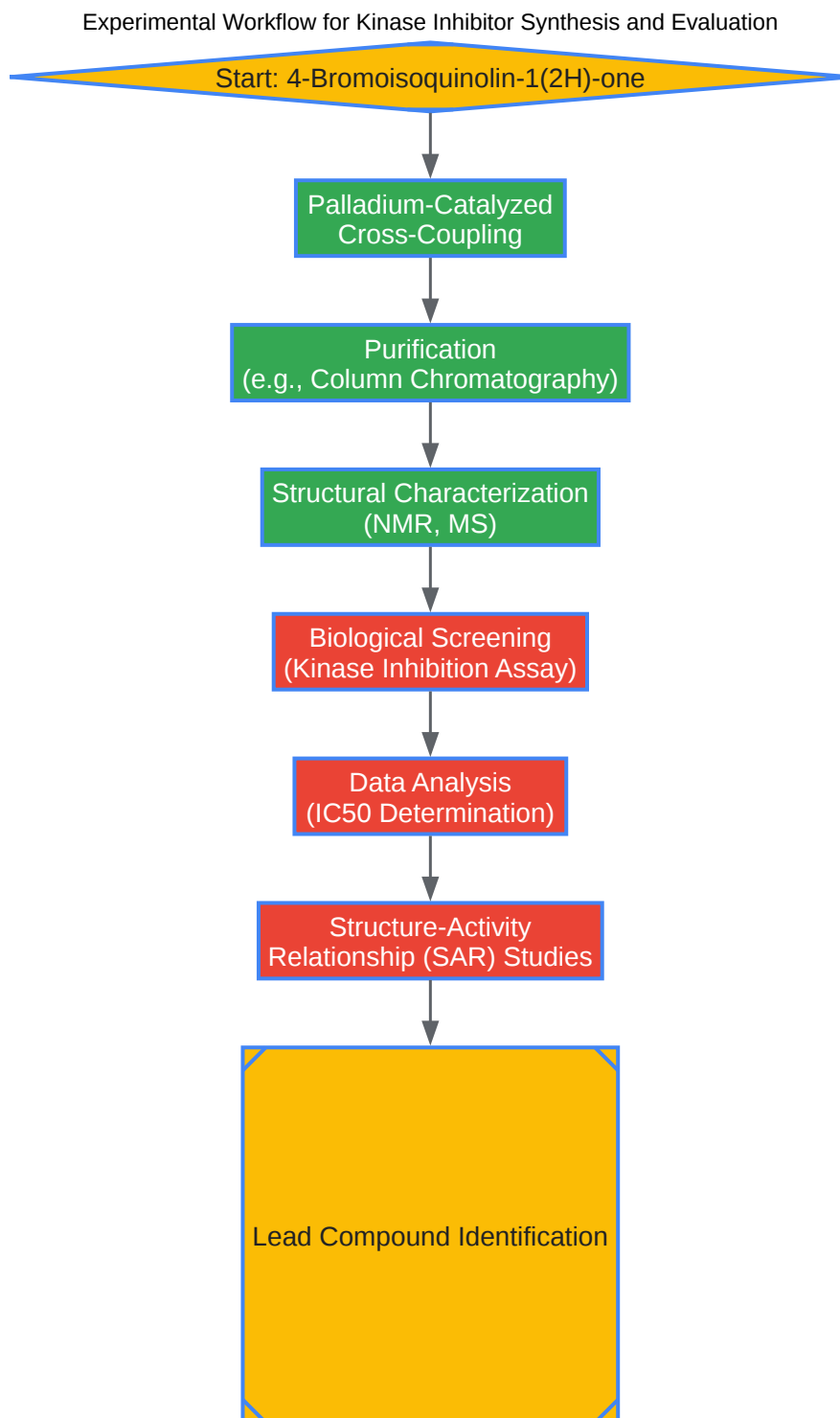
Kinase Signaling Pathway



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Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow



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Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

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References

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